2-(Methylsulfinyl)-5-phenyloxazole
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Overview
Description
2-(Methylsulfinyl)-5-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with a methylsulfinyl group at the 2-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(methylsulfinyl)acetophenone with an appropriate amine or nitrile under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)-5-phenyloxazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(Methylsulfinyl)-5-phenyloxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-5-phenyloxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Methylthio)-5-phenyloxazole: Similar structure but with a thioether group instead of a sulfinyl group.
2-(Methylsulfinyl)-5-methylthiooxazole: Similar structure but with a methylthio group at the 5-position instead of a phenyl group.
Uniqueness
2-(Methylsulfinyl)-5-phenyloxazole is unique due to the presence of both a methylsulfinyl group and a phenyl group on the oxazole ring. This combination of substituents imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-methylsulfinyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO2S/c1-14(12)10-11-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
SMITYGSJDZVPFO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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